An In-Depth Technical Guide to Butylone (bk-MBDB): Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to Butylone (bk-MBDB): Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylone, also known as β-keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a synthetic cathinone that has emerged as a compound of interest in forensic and pharmacological research. Structurally analogous to the entactogen MBDB and the more widely known methylone, Butylone exhibits a distinct pharmacological profile characterized by its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacological mechanisms, metabolic pathways, and analytical methods for the detection of Butylone. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this psychoactive compound.
Chemical Identity and Physicochemical Properties
Butylone is a substituted cathinone, characterized by a phenethylamine core with a β-keto group, a methylenedioxy ring, and an N-methylated ethyl group attached to the alpha carbon.
Table 1: Chemical and Physical Properties of Butylone (bk-MBDB)
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one | [1] |
| Synonyms | β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB, B1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molar Mass | 221.25 g/mol | [1] |
| Appearance | White crystalline powder | |
| CAS Number | 802575-11-7 |
Chemical Structure
Caption: 2D chemical structure of Butylone (bk-MBDB).
Synthesis
The synthesis of Butylone typically involves the bromination of 3,4-methylenedioxybutyrophenone, followed by amination with methylamine.
Experimental Protocol: Synthesis of Butylone
A general synthetic route is described as follows:
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Bromination: 3,4-Methylenedioxybutyrophenone is dissolved in a suitable solvent, such as dichloromethane. To this solution, bromine is added dropwise, leading to the formation of 3',4'-methylenedioxy-2-bromobutyrophenone. The reaction is typically carried out at room temperature.
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Amination: The resulting 2-bromo intermediate is then dissolved in dichloromethane and added to an aqueous solution of methylamine (e.g., 40%). The reaction mixture is stirred to facilitate the nucleophilic substitution of the bromine atom by the methylamino group.
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Work-up and Isolation: After the reaction is complete, hydrochloric acid is added to the mixture. The aqueous layer is separated and then made alkaline with a base, such as sodium bicarbonate. The freebase Butylone is then extracted with an organic solvent like diethyl ether. Finally, the addition of a solution of hydrochloric acid in ether precipitates Butylone hydrochloride as a solid, which can be collected by filtration.[1]
Caption: A simplified workflow for the synthesis of Butylone.
Pharmacology
Butylone's primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Mechanism of Action
Butylone acts as a "hybrid" transporter ligand, exhibiting different actions at different transporters. It functions as an uptake inhibitor (blocker) at the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft. In contrast, it acts as a substrate at the serotonin transporter, meaning it is transported into the presynaptic neuron and can induce reverse transport (efflux) of serotonin.[2] This dual activity leads to an increase in extracellular concentrations of both dopamine and serotonin, albeit through different mechanisms.
Caption: Butylone's differential effects on dopamine and serotonin transporters.
Quantitative Pharmacological Data
The potency of Butylone at monoamine transporters has been quantified in various in vitro studies.
Table 2: In Vitro Potency of Butylone at Monoamine Transporters
| Assay | Transporter | Species | Preparation | IC₅₀ (μM) | EC₅₀ (μM) | Reference(s) |
| Uptake Inhibition | DAT | Rat | Synaptosomes | 0.40 ± 0.02 | - | [2] |
| DAT | Human | HEK-293 Cells | 1.44 ± 0.10 | - | [2] | |
| SERT | Rat | Synaptosomes | 1.43 ± 0.16 | - | [2] | |
| SERT | Human | HEK-293 Cells | 24.4 ± 2.0 | - | [2] | |
| Release | DAT | Rat | Synaptosomes | - | > 10 | [2] |
| SERT | Rat | Synaptosomes | - | 0.28 ± 0.04 | [2] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Experimental Protocols for Pharmacological Assays
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
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Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured to 70-90% confluency.
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Assay Preparation: On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).
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Compound Incubation: Cells are pre-incubated for 5 minutes at room temperature with varying concentrations of Butylone or a vehicle control.
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Substrate Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]5-HT for SERT) is added to initiate uptake.
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Incubation: The uptake reaction proceeds for a short, defined period (e.g., 1 minute for DAT and SERT) at room temperature.
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Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold KHB. The cells are then lysed with a solution of 1% sodium dodecyl sulfate (SDS).
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Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter.
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Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.[3]
This assay determines if a compound can induce the release of a pre-loaded radiolabeled substrate from cells expressing the target transporter.
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Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) by homogenization and differential centrifugation.
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Substrate Loading: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]5-HT) to allow for uptake.
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Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radioactivity.
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Compound Exposure: Butylone at various concentrations is introduced into the superfusion buffer.
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Fraction Collection: Fractions of the superfusate are collected at regular intervals.
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Quantification: The amount of radioactivity in each fraction is determined by scintillation counting.
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Data Analysis: The release of the radiolabeled substrate is expressed as a percentage of the total radioactivity in the synaptosomes. EC₅₀ values are determined from the concentration-response curves.[4][5]
Metabolism
Butylone undergoes extensive metabolism in the body primarily through three main pathways.
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Demethylenation followed by O-methylation: The methylenedioxy ring is opened, and the resulting catechol intermediate is methylated to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.
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β-Ketone Reduction: The ketone group is reduced to a secondary alcohol, forming the corresponding β-keto-reduced metabolite.
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N-dealkylation: The N-methyl group is removed to produce the primary amine metabolite.[1][6]
Caption: A flowchart illustrating the primary metabolic transformations of Butylone.
Analytical Methods
The detection and quantification of Butylone and its metabolites in biological and seized materials are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Urine):
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Enzymatic Hydrolysis: To cleave conjugated metabolites, urine samples are often treated with β-glucuronidase.
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Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate the analytes of interest and remove interfering matrix components.
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Derivatization: To improve chromatographic properties and thermal stability, the extracted analytes are often derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA).[6][7]
GC-MS Parameters:
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes, for instance, starting at 100°C and ramping up to 280°C.
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Ionization: Electron impact (EI) ionization is commonly used.
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Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic fragment ions of the derivatized Butylone.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Blood):
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Protein Precipitation: Proteins in the blood sample are precipitated by adding a solvent like acetonitrile.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
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Dilution and Injection: The supernatant is diluted and injected into the LC-MS/MS system.[8]
LC-MS/MS Parameters:
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Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Butylone and its metabolites.[8][9]
Conclusion
Butylone (bk-MBDB) is a synthetic cathinone with a distinct pharmacological profile, acting as a dopamine transporter blocker and a serotonin transporter substrate. This dual mechanism of action results in elevated extracellular levels of both neurotransmitters, underpinning its stimulant and empathogenic effects. Its metabolism is complex, involving several enzymatic pathways, and its detection in biological matrices relies on sensitive and specific analytical techniques such as GC-MS and LC-MS/MS. This technical guide provides a foundational understanding of the chemical, pharmacological, and analytical aspects of Butylone, intended to support further research and development in the fields of pharmacology, toxicology, and forensic science.
References
- 1. Butylone - Wikipedia [en.wikipedia.org]
- 2. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
